Predicted pKa and LogP Differentiation from 2-Hydroxy-3-nitropyridine and 3-Nitropyridine
2-Hydroxy-6-methyl-3-nitropyridine exhibits a predicted pKa of 8.47 ± 0.10 and a LogP of 1.527, compared to its non-methylated analog 2-hydroxy-3-nitropyridine which has a predicted pKa of 8.37 ± 0.10 [1]. The increased pKa and significantly higher LogP (1.527 vs. approximately 0.5-0.8 for the non-methylated analog) indicate altered protonation state and lipophilicity, which directly influence solubility, membrane permeability, and extraction behavior [2].
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 8.47 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Hydroxy-3-nitropyridine: 8.37 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.10 |
| Conditions | Predicted values based on ACD/Labs or similar computational models |
Why This Matters
This pKa shift, combined with a ~2-fold increase in LogP, indicates that 2-hydroxy-6-methyl-3-nitropyridine is less acidic and more lipophilic than its non-methylated counterpart, which can affect its behavior in liquid-liquid extraction, chromatographic purification, and biological assay conditions.
- [1] Kepu China. (2021). 2-羟基-3-硝基-6-甲基吡啶 (2-Hydroxy-6-methyl-3-nitropyridine). Retrieved from http://www.kepuchina.cn/ View Source
- [2] Molbase. (n.d.). 2-羟基-3-硝基-6-甲基吡啶 (6-Hydroxy-5-nitro-2-picoline). Retrieved from https://qiye.molbase.cn/ View Source
